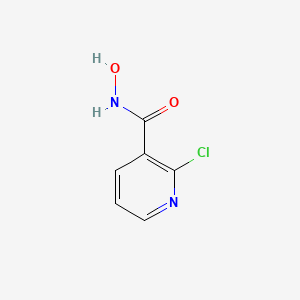

2-Chloropyridine-3-carbohydroxamic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H5ClN2O2 |

|---|---|

Molecular Weight |

172.57 g/mol |

IUPAC Name |

2-chloro-N-hydroxypyridine-3-carboxamide |

InChI |

InChI=1S/C6H5ClN2O2/c7-5-4(6(10)9-11)2-1-3-8-5/h1-3,11H,(H,9,10) |

InChI Key |

ZUIBRYPBOHYOMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)NO |

Origin of Product |

United States |

Direct Activation of the Carboxylic Acid:

One of the most straightforward and commonly employed methods is the direct activation of the carboxylic acid group in 2-Chloropyridine-3-carboxylic acid, followed by reaction with hydroxylamine (B1172632). nih.gov This can be achieved using various coupling agents.

Peptide Coupling Reagents: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) are effective. EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the nitrogen atom of hydroxylamine. HOBt is often added to suppress side reactions and minimize racemization if chiral centers were present.

Mixed Anhydride (B1165640) Formation: The use of chloroformates, like ethyl chloroformate or isobutyl chloroformate, in the presence of a tertiary amine base (e.g., triethylamine (B128534) or N-methylmorpholine) converts the carboxylic acid into a mixed anhydride. nih.gov This anhydride is a highly reactive species that readily undergoes nucleophilic acyl substitution with hydroxylamine. This method is efficient and often provides high yields under mild conditions. nih.gov

The table below summarizes reaction conditions for these activation methods.

| Method | Activating Agent | Base | Solvent | Typical Conditions | Selectivity Outcome |

| Carbodiimide Coupling | EDC/HOBt | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) or Dimethylformamide (DMF) | Room temperature, 12-24 hours | High chemoselectivity for the carboxyl group. Favors N-acylation, leading to high regioselectivity. |

| Mixed Anhydride | Ethyl Chloroformate | N-Methylmorpholine (NMM) | Tetrahydrofuran (B95107) (THF) | 0°C to room temperature, 2-6 hours | High chemoselectivity. The reactive anhydride directs the reaction, ensuring good regioselectivity for N-acylation. nih.gov |

Conversion Via an Ester Intermediate:

Nucleophilic Substitution Reactions at the Pyridine Ring

The pyridine ring in this compound is electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. The chlorine atom at the C-2 position is activated towards displacement by nucleophiles.

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the ring nitrogen and the 3-carbohydroxamic acid group. Nucleophiles attack the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer-like intermediate, which then expels the chloride ion to yield the substituted product.

Common nucleophiles that can displace the chlorine atom include amines, alkoxides, and thiolates. For instance, reaction with an amine (R-NH2) would proceed through the mechanism depicted below, resulting in the formation of a 2-aminopyridine (B139424) derivative. The rate of this reaction is influenced by the nature of the nucleophile and the reaction conditions, such as temperature and solvent. Generally, stronger nucleophiles and polar aprotic solvents favor the reaction.

General Nucleophilic Aromatic Substitution (SNAr) Mechanism

| Step | Description |

| 1. Nucleophilic Attack | The nucleophile attacks the C-2 carbon of the pyridine ring, which is bonded to the chlorine atom. This leads to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted. |

| 2. Intermediate Stabilization | The negative charge of the intermediate is delocalized over the pyridine ring, including the electronegative nitrogen atom, which helps to stabilize it. |

| 3. Leaving Group Departure | The chloride ion is expelled from the intermediate, and the aromaticity of the pyridine ring is restored. This results in the formation of the final substituted product. |

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a nucleophilic and basic center. It can react with electrophiles, leading to the formation of pyridinium (B92312) salts or N-oxides.

Alkylation of the ring nitrogen can occur with alkyl halides, leading to the formation of N-alkylpyridinium salts. This quaternization of the nitrogen atom further activates the pyridine ring towards nucleophilic attack.

Furthermore, the pyridine nitrogen can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then undergo further reactions, including rearrangements and substitutions.

N-Oxidation of this compound

| Reagent | Product |

| Hydrogen Peroxide (H₂O₂) / Acetic Acid (CH₃COOH) | This compound N-oxide |

| meta-Chloroperoxybenzoic acid (m-CPBA) | This compound N-oxide |

Reactions of the Hydroxamic Acid Functional Group

The hydroxamic acid functional group (-CONHOH) is a versatile moiety that can engage in a variety of chemical transformations, including complexation with metal ions, redox reactions, and condensation reactions.

Hydroxamic acids are excellent chelating agents for a wide range of metal ions. The hydroxamic acid group in this compound can coordinate to metal ions through the carbonyl oxygen and the hydroxylamino oxygen, forming stable five-membered chelate rings. This property makes it a potential ligand in coordination chemistry.

It can form complexes with various transition metal ions such as Fe(III), Cu(II), and Ni(II). The stability of these complexes depends on factors such as the nature of the metal ion, the pH of the solution, and the presence of other coordinating ligands. The formation of these metal complexes can often be observed by a change in the color of the solution.

Metal Ion Complexation with this compound

| Metal Ion | Potential Coordination Mode |

| Fe(III) | Bidentate chelation through the carbonyl and hydroxylamino oxygens. |

| Cu(II) | Bidentate chelation through the carbonyl and hydroxylamino oxygens. |

| Ni(II) | Bidentate chelation through the carbonyl and hydroxylamino oxygens. |

The hydroxamic acid functional group can undergo both reduction and oxidation. Reduction of the hydroxamic acid moiety, for instance with reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, can lead to the corresponding amide. nih.gov The exact product of the reduction can depend on the reaction conditions and the reducing agent employed.

Conversely, oxidation of the hydroxamic acid group can lead to various products depending on the oxidant used. For example, oxidation with lead tetraacetate can result in the formation of an acyl nitroso intermediate, which can then undergo further reactions. publish.csiro.au

The hydroxamic acid functional group can participate in condensation reactions. For example, it can react with aldehydes and ketones to form O-acyl oximes. Additionally, under certain conditions, hydroxamic acids can undergo the Lossen rearrangement, which involves the formation of an isocyanate intermediate. This rearrangement is often initiated by the O-acylation of the hydroxamic acid followed by treatment with a base.

Furthermore, condensation reactions with other bifunctional molecules can lead to the formation of heterocyclic systems. The specific outcome of a condensation reaction will depend on the reaction partner and the conditions employed.

Electrophilic Reactions on the Pyridine Moiety

The pyridine ring in this compound is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic generally renders the pyridine nucleus less susceptible to electrophilic aromatic substitution compared to benzene. The presence of the chlorine atom and the carbohydroxamic acid group, both of which are electron-withdrawing, further deactivates the ring towards electrophilic attack.

However, under forcing conditions, electrophilic substitution can be induced. The directing effects of the existing substituents play a crucial role in determining the position of substitution. The chlorine atom at the 2-position and the carbohydroxamic acid group at the 3-position will influence the regioselectivity of such reactions. Generally, in substituted pyridines, electrophilic attack is favored at the positions least deactivated by the electron-withdrawing nitrogen atom.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Pyridine Moiety

| Reaction Type | Reagents and Conditions | Expected Outcome |

| Nitration | Concentrated HNO₃ / H₂SO₄ | Introduction of a nitro group (-NO₂) onto the pyridine ring, likely at a less deactivated position. |

| Halogenation | Halogen (e.g., Br₂, Cl₂) with a Lewis acid catalyst | Introduction of an additional halogen atom onto the pyridine ring. |

| Sulfonation | Fuming H₂SO₄ | Introduction of a sulfonic acid group (-SO₃H) onto the pyridine ring. |

Note: The specific outcomes and regioselectivity would require empirical validation due to the combined electronic effects of the substituents.

Role in Multi-component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all components, are a cornerstone of modern synthetic chemistry for their efficiency and atom economy. beilstein-journals.orgmdpi.com Similarly, cascade reactions, involving a series of intramolecular reactions initiated by a single event, allow for the rapid construction of complex molecular architectures.

While specific examples detailing the participation of this compound in MCRs and cascade reactions are not extensively documented in publicly available literature, its structural features suggest potential utility in such transformations. The presence of the nucleophilic hydroxamic acid group, the electrophilic carbon of the carbonyl group, and the reactive chloro-substituted pyridine ring provides multiple points for engagement in complex reaction sequences. For instance, the hydroxamic acid moiety could act as a nucleophile in Ugi-type or Passerini-type multi-component reactions.

Table 2: Plausible Roles in Multi-component and Cascade Reactions

| Reaction Type | Potential Role of this compound | Illustrative Reaction Scheme |

| Ugi Reaction | As the acid component, contributing the carbohydroxamic acid functionality to the final product. | Aldehyde + Amine + Isocyanide + This compound → α-Acylaminocarboxamide derivative |

| Cascade Cyclization | The hydroxamic acid could initiate an intramolecular cyclization by attacking an electrophilic center formed elsewhere in a precursor molecule. | A multi-step sequence where an initial reaction creates a reactive intermediate that is then trapped by the hydroxamic acid group to form a heterocyclic system. |

Functional Group Transformations

The this compound molecule possesses several functional groups that can be selectively transformed to generate a diverse range of derivatives. The primary sites for such transformations are the carbohydroxamic acid group and the chlorine substituent on the pyridine ring.

The carbohydroxamic acid functional group can undergo a variety of reactions. For instance, it can be hydrolyzed back to the corresponding carboxylic acid, 2-chloropyridine-3-carboxylic acid, under acidic or basic conditions. chemimpex.com The hydroxamic acid itself can also be a precursor to other functional groups through rearrangements, such as the Lossen rearrangement, which can lead to the formation of isocyanates and subsequently amines or ureas.

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This is a common reaction for halopyridines, especially when activated by electron-withdrawing groups. A variety of nucleophiles, such as amines, alkoxides, and thiols, can displace the chloride to introduce new functionalities at this position.

Table 3: Key Functional Group Transformations

| Functional Group | Reaction Type | Reagents and Conditions | Product Class |

| Carbohydroxamic Acid | Hydrolysis | Acid or Base | Carboxylic Acid |

| Carbohydroxamic Acid | Lossen Rearrangement | Activation followed by heat or base | Isocyanate, Amine, Urea |

| Chloro Group | Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiols | 2-Substituted Pyridine Derivatives |

| Pyridine Nitrogen | N-Oxidation | Peroxy acids (e.g., m-CPBA) | Pyridine-N-oxide |

The synthesis of esters of 2-chloropyridine-3-carboxylic acid is a known process, and these esters can serve as precursors for the synthesis of the corresponding hydroxamic acid. google.com Furthermore, related compounds like 2-chloro-3-hydroxypyridine (B146414) are also utilized in the synthesis of various heterocyclic systems.

Structural and Chemical Relevance of 2 Chloropyridine 3 Carbohydroxamic Acid Within Contemporary Chemical Sciences

Approaches to the Synthesis of the 2-Chloropyridine Core

The foundational step in synthesizing the target compound is the creation of the 2-chloropyridine ring, which is often derived from pyridine or its derivatives. The introduction of a chlorine atom at the C-2 position of the pyridine ring is a key challenge due to the electron-deficient nature of the heterocycle.

The direct chlorination of pyridine is a primary method for producing 2-chloropyridine. This reaction is typically performed in the vapor phase at high temperatures (>300°C) with chlorine gas. nih.gov The initially formed 2-chloropyridine can undergo further reaction to yield 2,6-dichloropyridine (B45657) as a by-product. wikipedia.org To minimize side reactions and improve yields, the process can be modified. One patented improvement involves reacting gaseous chlorine with pyridine in the presence of carbon tetrachloride vapor, which helps to reduce the formation of tarry by-products. google.com The molar ratio of pyridine to chlorine is a critical parameter, with ratios between 2:1 and 3.5:1 being preferable to optimize the yield of 2-chloropyridine. google.com

Another significant route involves the use of pyridine-N-oxides. This approach offers a convenient and high-yield synthesis of 2-chloropyridines. wikipedia.orgchempanda.com The N-oxide group activates the pyridine ring, facilitating reactions that are otherwise difficult. The original preparation of 2-chloropyridine involved the chlorination of 2-hydroxypyridine (B17775) using phosphoryl chloride. wikipedia.orgchempanda.com

| Method | Precursor | Key Reagents | Typical Conditions | Reference |

|---|---|---|---|---|

| Direct Gaseous Phase Chlorination | Pyridine | Chlorine (Cl₂) | High temperature (>300°C) | nih.gov |

| Modified Gaseous Phase Chlorination | Pyridine | Chlorine (Cl₂), Carbon tetrachloride (CCl₄) | 300°C - 420°C | google.com |

| From N-Oxide | Pyridine-N-oxide | Chlorinating agents | High yields often achievable | wikipedia.org |

| From Hydroxypyridine | 2-Hydroxypyridine | Phosphoryl chloride (POCl₃) | Classical laboratory method | wikipedia.org |

Direct electrophilic aromatic substitution on the pyridine ring is challenging because the ring's π-system is electron-deficient, making it less reactive towards electrophiles than benzene. nih.gov Halogenation reactions often require harsh conditions, such as high temperatures and strong acids, and can result in mixtures of regioisomers. chemrxiv.org

To overcome these limitations, several strategies have been developed for the selective halogenation of pyridine derivatives:

N-Oxide Activation: As mentioned, converting the pyridine to its N-oxide derivative activates the ring, particularly at the 2- and 4-positions, for electrophilic substitution. Subsequent removal of the N-oxide group yields the halogenated pyridine. nih.gov

Metalation-Halogenation: This sequence involves deprotonation of a pyridine C-H bond using a strong base, followed by quenching the resulting organometallic intermediate with an electrophilic halogen source. This method's regioselectivity is often controlled by directing groups already present on the pyridine ring. chemrxiv.org

Designed Phosphine Reagents: A modern approach involves the use of specialized heterocyclic phosphines. These reagents are installed at the 4-position of pyridines as phosphonium (B103445) salts and are subsequently displaced by a halide nucleophile, such as LiCl. nih.gov This strategy allows for the late-stage halogenation of complex molecules and is effective for a wide range of unactivated pyridines. nih.gov

Ring-Opening/Ring-Closing: An innovative strategy transforms the pyridine into a reactive alkene intermediate (a Zincke imine) through a ring-opening reaction. This intermediate undergoes highly regioselective halogenation under mild conditions, followed by a ring-closing step to reform the aromatic pyridine ring, now containing a halogen at the 3-position. chemrxiv.org

Functionalization of Carboxylic Acid to Hydroxamic Acid Moiety

The conversion of the carboxylic acid group at the 3-position of the 2-chloropyridine ring into a hydroxamic acid is the final key transformation. Hydroxamic acids are commonly synthesized from carboxylic acid derivatives, most often esters or acid chlorides, by reaction with hydroxylamine (B1172632). wordpress.comacs.org

The direct conversion of a carboxylic acid to a hydroxamic acid requires the activation of the carboxyl group to facilitate nucleophilic attack by hydroxylamine. This is typically achieved using a coupling agent in a one-pot reaction. nih.gov

Several reagents are effective for this transformation:

N,N'-Carbonyldiimidazole (CDI): Activation of the carboxylic acid with CDI followed by reaction with hydroxylamine hydrochloride is an operationally simple and efficient method that produces hydroxamic acids in good yield and high purity after an aqueous workup. tandfonline.com

Ethyl Chloroformate: This reagent can be used to form a mixed anhydride (B1165640) intermediate, which then reacts with hydroxylamine under mild and neutral conditions to yield the desired hydroxamic acid. nih.govresearchgate.net

Peptide Coupling Reagents: Reagents commonly used in peptide synthesis, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in combination with a base like triethylamine (B128534) (NEt₃), can be used to couple carboxylic acids with protected hydroxylamines. nih.gov A subsequent deprotection step is then required. acs.orgnih.gov

1-Propanephosphonic acid cyclic anhydride (T3P): T3P is another effective promoter for the synthesis of hydroxamic acids from carboxylic acids. organic-chemistry.org

| Activating/Coupling Reagent | Abbreviation | Reaction Intermediate | Reference |

|---|---|---|---|

| N,N'-Carbonyldiimidazole | CDI | Acyl-imidazole | tandfonline.com |

| Ethyl Chloroformate | - | Mixed Carbonic Anhydride | nih.gov |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI | O-acylisourea | nih.gov |

| 1-Propanephosphonic acid cyclic anhydride | T3P | Mixed Phosphonic Anhydride | organic-chemistry.org |

Among the most versatile and common methods for hydroxamic acid synthesis is the reaction of an ester with hydroxylamine. acs.orgnih.gov Esters such as methyl or ethyl 2-chloropyridine-3-carboxylate serve as stable and readily available starting materials. The reaction proceeds smoothly with an aqueous solution of hydroxylamine in the presence of a base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). nih.gov

A significant advancement in this methodology is the use of microwave-assisted synthesis. This technique dramatically reduces reaction times and can improve yields compared to conventional heating methods. organic-chemistry.org The reaction of an ester with hydroxylamine and a base under microwave irradiation can be completed in minutes, offering a rapid and efficient route to hydroxamic acids while preserving the stereochemical integrity of chiral centers if present. organic-chemistry.org

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Typically < 10 minutes | organic-chemistry.org |

| Conditions | Often requires harsher conditions | Mild and efficient | organic-chemistry.org |

| Efficiency | Variable | Generally high yields and purity | organic-chemistry.org |

| Chemoselectivity | Good | High; compatible with sensitive functional groups | organic-chemistry.org |

Optimization of Reaction Conditions and Yields in Academic Synthesis

For the synthesis of the 2-chloropyridine core , key variables include:

Temperature: In the direct chlorination of pyridine, temperature control is critical to manage the reaction rate and selectivity, with typical ranges between 300-420°C. google.com

Reactant Stoichiometry: The molar ratio of pyridine to chlorine significantly impacts the product distribution, with an excess of pyridine favoring the formation of the mono-chlorinated product over the di-chlorinated byproduct. google.com

Catalysts and Additives: The use of diluents like carbon tetrachloride can suppress side reactions and improve the handling of the gaseous reactants. google.com

For the conversion to the hydroxamic acid moiety , optimization focuses on:

Choice of Starting Material: While direct conversion from the carboxylic acid is possible, starting from the corresponding methyl or ethyl ester is often more reliable and results in cleaner reactions. nih.gov

Solvent and Base: In the reaction of esters with hydroxylamine, the choice of solvent is important. Methanol (B129727) is often preferred, as other alcohols can lead to transesterification as a side reaction. organic-chemistry.org The selection and amount of base (e.g., KOH) are also critical for driving the reaction to completion.

Reaction Time and Temperature: As demonstrated by microwave-assisted methods, optimizing the energy input can drastically increase reaction efficiency. organic-chemistry.org For conventional methods, monitoring the reaction progress via techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time and avoid product degradation.

Activating Agent: When starting from the carboxylic acid, the choice of coupling or activating agent (e.g., CDI, T3P, EDCI) can influence reaction time, yield, and the purification strategy needed to remove by-products. tandfonline.comnih.govorganic-chemistry.org

Through systematic optimization of these conditions, the synthesis of this compound can be achieved with high efficiency and purity, making the compound accessible for further research and application.

Chemo- and Regioselective Synthesis Strategies

The synthesis of this compound from 2-Chloropyridine-3-carboxylic acid is a process that necessitates precise control over chemical selectivity (chemoselectivity) and positional selectivity (regioselectivity). The starting material possesses multiple reactive sites: the carboxylic acid group, the electron-deficient pyridine ring, and the carbon-chlorine bond. Furthermore, the reagent hydroxylamine is an ambident nucleophile, capable of reacting through either its nitrogen or oxygen atom.

Chemoselectivity Challenges:

A primary challenge is to ensure that the reaction occurs exclusively at the carboxylic acid group, without undesired reactions at other sites. The pyridine nitrogen can be protonated or could coordinate with reagents, and the chloro-substituent could potentially undergo nucleophilic substitution under harsh conditions. Therefore, mild reaction conditions are paramount. The strategy of choice is to activate the carboxylic acid group to make it more susceptible to nucleophilic attack by hydroxylamine, thereby directing the reaction to the desired location.

Regioselectivity Challenges:

Hydroxylamine (NH₂OH) can act as a nucleophile through either the nitrogen or the oxygen atom. The desired product, a hydroxamic acid, results from N-acylation. The alternative O-acylation would lead to the formation of an undesired acyloxyamine isomer. The reaction conditions, including the choice of solvent, base, and activating agent, play a crucial role in directing the outcome towards N-acylation. Using protected hydroxylamine derivatives is another effective strategy to ensure the correct regiochemical outcome.

Synthetic Methodologies:

Several reliable methods for the synthesis of hydroxamic acids from carboxylic acids can be adapted for the preparation of this compound, each offering a way to navigate the chemo- and regioselectivity challenges.

Advanced Spectroscopic and Structural Characterization Techniques for 2 Chloropyridine 3 Carbohydroxamic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Chloropyridine-3-carbohydroxamic acid is expected to display distinct signals corresponding to the protons on the pyridine (B92270) ring and the hydroxamic acid moiety. The aromatic region would feature three signals for the pyridine ring protons. Due to the electron-withdrawing nature of the chlorine atom and the carbohydroxamic acid group, these protons would be deshielded, appearing at relatively high chemical shifts (downfield). The coupling patterns (doublets or doublets of doublets) would arise from spin-spin interactions between adjacent protons, allowing for their unambiguous assignment. The protons of the N-OH and N-H groups of the hydroxamic acid would likely appear as broad singlets, and their chemical shifts could be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Six distinct signals would be expected: five for the pyridine ring carbons and one for the carbonyl carbon of the hydroxamic acid group. The carbonyl carbon is characteristically found at a low field (high ppm value) due to the strong deshielding effect of the attached oxygen and nitrogen atoms. The carbon atom bearing the chlorine (C2) would also be significantly deshielded. The chemical shifts of the other pyridine carbons would be influenced by the substituent effects of both the chlorine and the carbohydroxamic acid groups.

Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H | 7.5 - 8.5 | dd, d |

| NH -OH | Broad singlet | Broad s |

| NH-OH | Broad singlet | Broad s |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| C=O | 160 - 170 |

| Pyridine C-Cl | 145 - 155 |

| Pyridine C | 120 - 140 |

To unequivocally assign all proton and carbon signals and to further elucidate the molecular structure, advanced 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between protons that are coupled to each other, confirming the positions of the substituents on the pyridine ring by showing correlations between adjacent ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the proton assignments to their corresponding carbon atoms in the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of bonds and functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The O-H and N-H stretching vibrations of the hydroxamic acid group would appear as broad bands in the high-frequency region (typically 3200-3400 cm⁻¹). A strong absorption band corresponding to the C=O (carbonyl) stretching vibration would be prominent around 1650-1680 cm⁻¹. The C-N stretching and N-O stretching vibrations would also be present in the fingerprint region. The pyridine ring itself would exhibit characteristic C-C and C-N stretching vibrations between 1400 and 1600 cm⁻¹, as well as C-H stretching and bending modes. The C-Cl stretching vibration would be expected in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. The symmetric stretching vibrations of the pyridine ring would likely give rise to strong Raman signals.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H Stretch | 3200 - 3400 (broad) | Weak |

| N-H Stretch | 3100 - 3300 (broad) | Weak |

| C-H Stretch (Aromatic) | 3000 - 3100 | Strong |

| C=O Stretch | 1650 - 1680 | Moderate |

| C=C, C=N Stretch (Ring) | 1400 - 1600 | Strong |

| C-N Stretch | 1200 - 1350 | Moderate |

| N-O Stretch | 900 - 950 | Moderate |

| C-Cl Stretch | 600 - 800 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, the molecular ion peak ([M]⁺) would be observed, and its mass-to-charge ratio (m/z) would confirm the molecular formula. The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion would likely proceed through several pathways, including the loss of small, stable molecules or radicals. Common fragmentation patterns for hydroxamic acids involve cleavage of the N-O, C-N, and C-C bonds. Expected fragmentation could include the loss of a hydroxyl radical (•OH), water (H₂O), or carbon monoxide (CO). The pyridine ring itself is relatively stable, but fragmentation could also involve the loss of the chlorine atom or cleavage of the ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Phenomena

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring, being an aromatic system, will have characteristic π → π* transitions. The carbonyl group of the hydroxamic acid moiety has a non-bonding pair of electrons (n) and a π-system, which will give rise to a weak n → π* transition at a longer wavelength and a stronger π → π* transition at a shorter wavelength. The presence of the chlorine atom and the hydroxamic acid group as substituents on the pyridine ring will influence the energy of these transitions, causing shifts in the absorption maxima compared to unsubstituted pyridine. These shifts can provide insights into the electronic interactions between the substituents and the aromatic ring.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles. This would confirm the connectivity of the atoms and reveal the conformation of the molecule in the crystal lattice.

Furthermore, the crystal structure would elucidate the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the packing of the molecules in the solid state. The hydroxamic acid functional group is a strong hydrogen bond donor and acceptor, and it is expected to play a crucial role in forming an extensive network of hydrogen bonds. The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor. Analysis of these interactions is vital for understanding the physical properties of the compound and for designing new materials with desired properties. Based on the crystal structure of the related 2-chloropyridine-3-carboxylic acid, which forms hydrogen-bonded chains researchgate.net, a similarly well-ordered, hydrogen-bonded network would be anticipated for the hydroxamic acid derivative.

Advanced Spectroscopic and Structural Characterization of this compound

Following a comprehensive search for scientific literature, detailed experimental data regarding the specific intermolecular interactions, hydrogen bonding networks, and conformational analysis for the compound this compound could not be located. The available research focuses on structurally related compounds such as 2-Chloropyridine-3-carboxylic acid and 2-Chloropyridine-3-carboxamide.

While these related molecules provide a basis for understanding the behavior of substituted chloropyridines, the unique hydroxamic acid functional group (-CONHOH) in this compound is expected to produce distinct hydrogen bonding patterns and conformational properties. Therefore, in adherence with the requirement for scientific accuracy and focus solely on the target compound, data from related structures cannot be substituted.

For context, crystallographic studies on related compounds reveal the following:

2-Chloropyridine-3-carboxylic acid : Molecules of this compound have been observed to be nearly planar. The crystal structure is characterized by hydrogen bonds of the O—H⋯N type, which link the molecules to form extensive, planar infinite chains. These chains then pack face-to-face, creating well-defined molecular layers.

2-Chloropyridine-3-carboxamide : In the crystal structure of this amide, intermolecular N—H⋯N and N—H⋯O hydrogen bonds are responsible for linking the molecules into a two-dimensional network. A significant conformational feature is the dihedral angle of 63.88 (8)° observed between the plane of the pyridine ring and the carboxamide group.

Further research and specific crystallographic analysis of this compound are required to determine its precise structural and spectroscopic characteristics.

Computational Chemistry and Theoretical Investigations of 2 Chloropyridine 3 Carbohydroxamic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of 2-Chloropyridine-3-carbohydroxamic acid and related molecules. researchgate.netresearchgate.net Studies on analogous compounds like nicotinic acid and its derivatives reveal that DFT methods can accurately determine stable conformations and molecular geometries. For instance, investigations into nicotinic acid have identified the E (trans) conformers as being more stable and less polar than their Z (cis) counterparts. researchgate.net

DFT calculations are also applied to understand the electronic properties of the hydroxamic acid moiety. researchgate.net Such studies indicate that hydroxamic acids typically exist as the Z-amide tautomer, with deprotonation occurring from the nitrogen atom. researchgate.net For this compound, these calculations would involve optimizing the molecular geometry to find the most stable arrangement of atoms. Key energetic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability. researchgate.net

Furthermore, Natural Bond Orbital (NBO) analysis can be employed to investigate charge distribution, intramolecular interactions, and the stability arising from hyperconjugative interactions. researchgate.net The molecular electrostatic potential (MEP) map is another valuable output, which helps in identifying the electron-rich and electron-deficient regions of the molecule, thereby predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov

Table 1: Representative Data from DFT Calculations on a Related Pyridine (B92270) Carboxylic Acid Derivative (Note: Data for Imidazo[1,2-a]pyridine-8-carboxylic acid, illustrating typical computational outputs)

| Parameter | Gas Phase | Water | DMSO | Acetonitrile |

| HOMO Energy (eV) | -6.612 | -6.748 | -6.721 | -6.735 |

| LUMO Energy (eV) | -1.741 | -1.823 | -1.796 | -1.810 |

| Energy Gap (eV) | 4.871 | 4.925 | 4.925 | 4.925 |

| Dipole Moment (Debye) | 2.000 | 3.894 | 3.765 | 3.799 |

| This table is interactive. You can sort and filter the data. | ||||

| Source: Adapted from computational studies on related pyridine derivatives. researchgate.net |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For molecules similar to this compound, such as other pyridine carboxamides, quantum-chemical calculations have been used to model transition states and reaction pathways. nih.gov These studies can, for example, explain the reactivity differences based on the position of substituents on the pyridine ring. nih.gov By calculating the Gibbs free energy and activation barriers, researchers can predict the most likely reaction mechanism. nih.gov

For this compound, computational modeling could be used to investigate its synthesis, degradation, or interaction with biological targets. For instance, the synthesis of 2-morpholinonicotinic acid from 2-chloronicotinic acid involves steps like esterification and nucleophilic substitution, which could be modeled to optimize reaction conditions. researchgate.netresearchgate.net Similarly, the enzymatic conversion of related compounds like 2-chloronicotinonitrile into 2-chloronicotinic acid has been studied, and computational methods could provide a deeper understanding of the enzyme-substrate interactions governing this biotransformation. mdpi.com

Prediction of Spectroscopic Properties through Theoretical Approaches

Theoretical methods are widely used to predict and interpret the spectroscopic properties of molecules, including infrared (IR), Raman, and UV-Visible spectra. DFT calculations have been shown to produce excellent agreement with experimental vibrational spectra for related compounds like 2-chloropyridine (B119429). cdnsciencepub.com

For this compound, DFT calculations can predict the vibrational frequencies and intensities of its IR and Raman spectra. These theoretical spectra are invaluable for assigning the observed experimental bands to specific vibrational modes of the molecule, such as the characteristic stretching frequencies of the C=O, O-H, and N-H groups in the hydroxamic acid moiety and the vibrations of the pyridine ring. nih.gov Theoretical calculations often yield wavenumbers that are slightly higher than experimental values due to the neglect of anharmonicity in the calculations; these are typically corrected using a scaling factor. nih.gov

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Visible). researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π→π* or n→π* transitions. researchgate.netconicet.gov.ar Such theoretical predictions aid in the interpretation of experimental UV-Vis spectra and provide insights into the electronic structure of the excited states. researchgate.net

Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Related Hydroxamic Acid Dimer

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) |

| N-H Stretching | 3462, 3425 | 3269 |

| C=O Stretching | 1681 | 1691 |

| N-O Stretching | 968 | 959 |

| This table is interactive. You can sort and filter the data. | ||

| Source: Adapted from spectroscopic and DFT studies on 3-(2,6-dichlorophenyl)-acrylamide. nih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique provides detailed information on the conformational dynamics and intermolecular interactions of a system. For compounds structurally related to this compound, MD simulations have been employed to investigate their interactions with biological macromolecules. For example, simulations have been used to study how functionalized 2-pyridone-3-carboxylic acids bind to and stabilize within the active site of enzymes like DNA gyrase. nih.gov

In the context of this compound, MD simulations could be used to explore its behavior in a biological environment, such as its interaction with a target protein. These simulations can reveal the stability of the ligand-protein complex, identify key amino acid residues involved in binding, and characterize the network of hydrogen bonds and other non-covalent interactions that stabilize the complex. nih.gov Such insights are crucial in drug design and for understanding the molecule's mechanism of action at a molecular level.

Solvent Effect Modeling on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are often used in conjunction with DFT calculations to simulate the effects of a solvent. researchgate.net Studies on analogous pyridine carboxylic acids have shown that solvents can alter electronic properties like the HOMO-LUMO gap and the dipole moment. researchgate.net For instance, the dipole moment of a related molecule, Imidazo[1,2-a]pyridine-8-carboxylic acid, was calculated to be significantly higher in polar solvents like water compared to the gas phase. researchgate.net

For this compound, solvent effect modeling could predict how its structure, electronic properties, and reactivity change in different media. This is particularly important for understanding its solubility and behavior in both aqueous biological environments and organic solvents used in synthesis. researchgate.netacs.org For example, computational studies can help rationalize the efficiency of extraction processes by modeling the interactions between the solute, the extractant, and various diluents. acs.org Furthermore, understanding the role of the solvent is critical in optimizing reaction conditions, as demonstrated in studies using deep eutectic solvents for reactions involving pyridine derivatives. mdpi.com

Research Applications and Chemical Utility of 2 Chloropyridine 3 Carbohydroxamic Acid

Role as a Building Block and Versatile Reagent in Organic Synthesis

While specific examples for 2-Chloropyridine-3-carbohydroxamic acid are not prominent in the literature, its structure suggests significant potential as a versatile building block in organic synthesis. The molecule contains two key reactive sites: the chloro-substituted pyridine (B92270) ring and the hydroxamic acid group.

Pyridine Ring Chemistry: The chlorine atom at the 2-position of the pyridine ring can act as a leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of a wide array of functional groups, enabling the synthesis of more complex substituted pyridine derivatives.

Hydroxamic Acid Reactivity: The hydroxamic acid functional group (-C(=O)NHOH) can be synthesized from its corresponding carboxylic acid, acyl chloride, or ester. Once formed, it can undergo various transformations. For instance, it can participate in the Lossen rearrangement to form isocyanates, which are valuable intermediates for the synthesis of ureas and carbamates.

The bifunctional nature of this compound makes it a potentially valuable scaffold for creating diverse molecular architectures.

Development of Novel Ligands in Coordination Chemistry Research

The hydroxamic acid moiety is a powerful chelating agent for a wide range of metal ions, making this compound an excellent candidate for the development of novel ligands in coordination chemistry.

Hydroxamic acids are well-known for their ability to form stable complexes with numerous metal ions, including iron(III) and zinc(II). The hydroxamic acid group typically acts as a bidentate ligand, coordinating to a metal center through the carbonyl oxygen and the hydroxylamino oxygen. This chelation can occur in several modes, depending on the pH and the nature of the metal ion.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description |

|---|---|

| Neutral (keto form) | Coordinates as a neutral molecule, typically in acidic conditions. |

| Monodeprotonated | The hydroxyl proton is lost, forming a hydroxamate anion that binds strongly to the metal. This is the most common binding mode. |

| Dideprotonated | A second deprotonation can occur under very basic conditions, forming a hydroximato moiety. |

The pyridine nitrogen could also potentially participate in coordination, allowing the molecule to act as a tridentate ligand, further increasing the stability and structural diversity of the resulting metal complexes.

While catalytic studies involving complexes of this compound specifically have not been reported, metal-hydroxamato complexes are known to possess catalytic activity. For example, oxo-peroxo-molybdenum(VI) hydroxamato complexes have been successfully employed as catalysts for the epoxidation of olefins. Given this precedent, it is plausible that complexes synthesized from this compound could be investigated for their catalytic potential in various organic transformations, such as oxidation, reduction, or C-C coupling reactions.

Design of Advanced Chemical Probes and Scaffolds for Chemical Biology Studies

The hydroxamic acid functional group is a well-established zinc-binding group (ZBG) and is a key pharmacophore in a multitude of metalloenzyme inhibitors. This makes this compound a molecule of significant interest for designing chemical probes and scaffolds for chemical biology.

Chemical probes are small molecules used to study biological systems. The ability of the hydroxamic acid moiety to chelate the zinc ion in the active site of enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs) is a cornerstone of inhibitor design. Therefore, this compound could serve as a foundational scaffold for developing novel, potent, and selective inhibitors for these enzyme families. The chloropyridine portion of the molecule could be systematically modified to explore structure-activity relationships, aiming to enhance target specificity and cellular activity.

Exploration in Polymer Chemistry and Material Science as a Monomer or Modifier

There is no specific information in the reviewed literature regarding the application of this compound in polymer or material science. However, the functional groups present on the molecule offer potential avenues for such exploration. The carboxylic acid precursor, 2-chloropyridine-3-carboxylic acid, has been noted for its use in developing specialty polymers.

Theoretically, the hydroxamic acid group could be used to functionalize polymer surfaces, imparting metal-chelating properties to materials. Additionally, the molecule could potentially be developed into a monomer for polymerization, either through reactions involving the pyridine ring or by transforming the hydroxamic acid into other polymerizable functionalities. These applications remain speculative and would require dedicated research for validation.

Structure Reactivity Relationships and Derivative Studies of 2 Chloropyridine 3 Carbohydroxamic Acid

Impact of Substituent Effects on Chemical Behavior

The chemical behavior of 2-Chloropyridine-3-carbohydroxamic acid is fundamentally governed by the electronic properties of its substituents and their positions on the pyridine (B92270) ring. The pyridine ring itself is electron-deficient compared to benzene, due to the electronegative nitrogen atom. This inherent electron deficiency is further intensified by two electron-withdrawing groups: the chlorine atom at the 2-position and the carbohydroxamic acid group at the 3-position.

The chlorine atom exerts a strong -I (negative inductive) effect, withdrawing electron density from the ring. The carbohydroxamic acid group also contributes to this electron withdrawal. This combined effect has two major consequences:

Deactivation towards Electrophilic Aromatic Substitution: The electron-poor nature of the ring makes it less susceptible to attack by electrophiles.

Activation towards Nucleophilic Aromatic Substitution (SNAr): The presence of the chlorine atom at the 2-position, which is ortho to the ring nitrogen, makes this position highly susceptible to attack by nucleophiles. The nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate formed during the SNAr reaction, facilitating the displacement of the chloride leaving group.

Synthesis and Characterization of Analogs and Homologs

While direct synthetic routes and characterization data for this compound are not extensively documented in public literature, a great deal can be understood from its closely related and well-studied analogs, such as 2-Chloropyridine-3-carboxamide and 2-Chloropyridine-3-carboxylic acid. These compounds serve as both precursors and structural models.

2-Chloropyridine-3-carboxylic acid (also known as 2-Chloronicotinic acid) is a vital synthetic intermediate. chemimpex.com It is a versatile precursor for a wide range of pharmaceuticals and agrochemicals, including herbicides and fungicides. chemimpex.comgoogle.com Its stability and reactivity profile allow for its use in various transformations like coupling reactions. chemimpex.com

Synthesis of 2-Chloropyridine-3-carboxamide: A common route to amides is via the corresponding acid chloride. 2-Chloropyridine-3-carboxylic acid can be converted to 2-chloropyridine-3-carbonyl chloride, which is then reacted with ammonia (B1221849). A documented synthesis involves the slow addition of a 25% ammonia solution to 2-chloropyridine-3-carbonyl chloride in tetrahydrofuran (B95107) (THF) at 0°C. nih.gov After stirring and warming to room temperature, the product, 2-Chloropyridine-3-carboxamide, is isolated. nih.gov

The characterization of this amide has been performed using X-ray crystallography, revealing a dihedral angle of 63.88 (8)° between the pyridine ring and the carboxamide group. nih.gov The molecules in the crystal lattice are linked by intermolecular N—H···N and N—H···O hydrogen bonds, forming a two-dimensional network. nih.gov

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Appearance |

|---|---|---|---|---|

| 2-Chloropyridine-3-carboxylic acid | C₆H₄ClNO₂ | 157.55 | 176-178 (dec.) | White to slight yellow crystalline powder |

| 2-Chloropyridine-3-carboxamide | C₆H₅ClN₂O | 156.57 | 162.5 | Crystalline solid |

Halogen Substitution Effects on Reactivity

The halogen at the 2-position is a critical determinant of the molecule's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The order of reactivity for halogens as leaving groups in SNAr reactions on electron-deficient rings like pyridine is typically F > Cl ≈ Br > I. This is because the rate-determining step is often the initial attack by the nucleophile, which is accelerated by the strong electron-withdrawing inductive effect of the halogen. Fluorine, being the most electronegative, enhances the electrophilicity of the carbon atom to the greatest extent, thus promoting the fastest reaction.

For 2-chloropyridine (B119429) derivatives, the chlorine atom serves as an effective leaving group that can be displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiolates). This reactivity is foundational for building more complex molecules. For instance, the synthesis of many pharmaceutical agents relies on the displacement of this 2-chloro substituent.

Further substitution on the ring can modify this reactivity. For example, adding another electron-withdrawing group would further activate the ring toward nucleophilic attack, while an electron-donating group would have the opposite effect. The specific nature and position of other halogens or functional groups are therefore key considerations in synthetic design.

Exploration of Isomeric Forms and Their Chemical Properties

The chemical and physical properties of chloropyridine carboxylic acids and their derivatives are highly dependent on the location of the substituents on the pyridine ring. While the primary focus is on the 2-chloro-3-carboxy derivative, other isomers would exhibit distinct characteristics. The parent compound, pyridinecarboxylic acid, has three isomers: picolinic acid (2-), nicotinic acid (3-), and isonicotinic acid (4-).

When considering isomers of 2-chloropyridine-3-carboxylic acid, one can envision moving either the chlorine atom or the carboxylic acid group.

Positional Isomers of Chlorine: If the carboxylic acid group remains at the 3-position, the chlorine could be at the 4-, 5-, or 6-position. A well-known isomer is 6-Chloropyridine-3-carboxylic acid (6-Chloronicotinic acid). In this isomer, the chlorine is para to the ring nitrogen. This positioning still allows for activation towards nucleophilic substitution.

Positional Isomers of the Carboxyl Group: If the chlorine remains at the 2-position, the carboxylic acid could be at the 4-, 5-, or 6-position. For example, 2-Chloropyridine-4-carboxylic acid (2-Chloroisonicotinic acid) places the carboxyl group para to the chlorine.

The stability of the intermediate in SNAr reactions is key. Halogens at the 2- or 4-positions of pyridine readily undergo nucleophilic substitution because the negative charge of the Meisenheimer complex can be delocalized onto the electronegative ring nitrogen. In contrast, a halogen at the 3- or 5-position is significantly less reactive toward nucleophiles because this stabilizing delocalization is not possible.

These structural differences lead to different physical properties, such as melting point, solubility, and pKa, and dictate the synthetic routes required for their preparation. Synthetic processes for nicotinic acid derivatives can sometimes yield mixtures of isomers that are challenging to separate due to their similar chemical and physical properties. google.com

| Compound Name | CAS Number | Molecular Formula | Position of Cl | Position of COOH |

|---|---|---|---|---|

| 2-Chloropyridine-3-carboxylic acid | 2942-59-8 | C₆H₄ClNO₂ | 2 | 3 |

| 6-Chloropyridine-3-carboxylic acid | 5326-23-8 | C₆H₄ClNO₂ | 6 | 3 |

| 2-Chloropyridine-4-carboxylic acid | 6313-54-8 | C₆H₄ClNO₂ | 2 | 4 |

Future Directions and Emerging Research Avenues for 2 Chloropyridine 3 Carbohydroxamic Acid

Sustainable Synthesis Approaches and Green Chemistry Methodologies

The future synthesis of 2-Chloropyridine-3-carbohydroxamic acid is likely to be heavily influenced by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Current research on related compounds focuses on moving away from hazardous reagents and solvents, minimizing waste, and utilizing renewable resources.

Biocatalysis: One of the most promising green approaches is the use of enzymes as catalysts. For the synthesis of hydroxamic acids, enzymes like lipases or amidases could be explored. nih.govresearchgate.net For instance, a potential biocatalytic route could involve the enzymatic conversion of a 2-chloropyridine-3-carboxylic acid ester directly to the corresponding hydroxamic acid using a specific hydrolase. This would operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, significantly reducing the need for organic solvents and harsh reagents. mdpi.com Research in this area would focus on screening for suitable enzymes, enzyme immobilization for reusability, and optimizing reaction conditions to maximize yield and purity.

Alternative Energy Sources: Methodologies employing ultrasound and microwave irradiation are also gaining traction for the synthesis of hydroxamic acids and pyridine (B92270) derivatives. durham.ac.uk Ultrasound-assisted synthesis (sonochemistry) can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. scispace.com This could potentially shorten the reaction time for the conversion of 2-chloropyridine-3-carbonyl chloride or its ester to the final hydroxamic acid. Similarly, microwave-assisted synthesis offers rapid and uniform heating, which can accelerate reactions that are typically slow under conventional heating. mdpi.com

Green Solvents and Catalysts: The development of synthetic routes in green solvents such as water, supercritical fluids, or ionic liquids is a key area of green chemistry. For pyridine synthesis, the use of plant extracts or reusable catalysts like activated fly ash has been reported, showcasing a move towards more sustainable catalytic systems. nih.gov Future research could explore similar eco-friendly catalysts for the synthesis of the 2-chloropyridine (B119429) backbone or for the final conversion to the hydroxamic acid.

| Green Chemistry Approach | Potential Advantage for this compound Synthesis | Related Research Findings |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Lipases and amidases used for the synthesis of various hydroxamic acids. nih.govresearchgate.net |

| Ultrasound-Assisted Synthesis | Increased reaction rates, improved yields, shorter reaction times. | Efficient synthesis of pyrimidine (B1678525) and other heterocyclic scaffolds. durham.ac.uk |

| Microwave-Assisted Synthesis | Rapid heating, enhanced reaction speed, high chemoselectivity. | Successful application for the transformation of esters into hydroxamic acids. mdpi.com |

| Green Solvents/Catalysts | Reduced use of volatile organic compounds, catalyst reusability. | Use of plant extracts and solid catalysts in pyridine derivative synthesis. nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry is revolutionizing the synthesis of fine chemicals and pharmaceuticals by offering enhanced safety, scalability, and process control compared to traditional batch methods. atomfair.com The integration of flow chemistry with automated platforms, often guided by machine learning algorithms, represents a significant future direction for the synthesis of this compound.

Continuous Flow Synthesis: The synthesis of hydroxamic acids from carboxylic esters has been successfully demonstrated in continuous flow reactors. rsc.orgresearchgate.net A potential flow process for this compound could involve pumping a solution of the corresponding methyl or ethyl ester and hydroxylamine (B1172632) through a heated tube or microreactor. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. atomfair.com Furthermore, the in-situ generation of potentially hazardous reagents, if needed, can be safely managed within the enclosed flow system.

Automated High-Throughput Experimentation: Automated flow systems enable high-throughput experimentation for rapid reaction optimization. rsc.org By integrating robotic liquid handlers, pumps, and in-line analytical techniques (e.g., HPLC, MS), a large number of reaction conditions can be screened in a short period. This is particularly valuable for optimizing the synthesis of a functionalized molecule like this compound, where multiple variables can influence the outcome.

| Flow Chemistry Aspect | Potential Benefit for this compound | Key Technological Drivers |

| Continuous Processing | Enhanced safety, improved heat/mass transfer, higher consistency. | Microreactors, tube reactors, precise pump technology. atomfair.com |

| Automated Optimization | Rapid identification of optimal conditions, reduced manual effort. | High-throughput screening platforms, in-line analytics (HPLC, MS). rsc.org |

| Predictive Modeling | Data-driven process development, accelerated optimization cycles. | Machine learning algorithms, statistical design of experiments. scispace.comrsc.org |

Advanced Applications in Supramolecular Chemistry and Self-Assembly

The structural features of this compound, namely the pyridine ring as a hydrogen bond acceptor and the hydroxamic acid group capable of acting as both a hydrogen bond donor and acceptor, make it a compelling candidate for applications in supramolecular chemistry and crystal engineering.

Crystal Engineering and Co-crystal Formation: The predictable hydrogen bonding motifs of pyridine and carboxylic acid/amide functionalities are widely exploited to design co-crystals with tailored physicochemical properties. researchgate.net Research on the closely related 2-Chloropyridine-3-carboxylic acid shows that it forms infinite chains through O—H⋯N hydrogen bonds. researchgate.netresearchgate.net It is highly probable that this compound would also form robust and predictable supramolecular synthons. Future research could explore the formation of co-crystals with other active pharmaceutical ingredients (APIs) or pharmaceutically acceptable co-formers. The goal would be to create multi-component crystalline solids with modified properties such as solubility, stability, or bioavailability. The N—H⋯N and N—H⋯O hydrogen bonds are expected to play a crucial role in the formation of these supramolecular architectures. nih.gov

Coordination-Driven Self-Assembly: The pyridine nitrogen atom provides a coordination site for metal ions. This opens up possibilities for the use of this compound as a ligand in coordination-driven self-assembly to form discrete metallo-supramolecular architectures like cages, rings, or polygons. mdpi.comresearchgate.net The hydroxamic acid moiety could also participate in metal coordination, potentially leading to more complex and functional structures.

Self-Assembled Materials: The interplay of hydrogen bonding, and potentially π–π stacking interactions from the pyridine ring, could lead to the self-assembly of this compound into higher-order structures like gels, fibers, or films. ias.ac.innih.gov The specific self-assembly pathway would be influenced by factors such as solvent, temperature, and concentration. Understanding and controlling these self-assembly processes could lead to the development of novel functional materials. The study of supramolecular assemblies of related amino-chloropyridine derivatives with carboxylic acids has demonstrated the formation of varied and intricate hydrogen-bonded networks, suggesting a rich field of study for the hydroxamic acid derivative. nih.govmdpi.comresearchgate.netrsc.org

| Supramolecular Application | Potential Role of this compound | Key Intermolecular Interactions |

| Co-crystal Formation | As a co-former to modify properties of other molecules. | Hydrogen bonding (O—H⋯N, N—H⋯O, N—H⋯N). nih.govresearchgate.net |

| Metallo-supramolecular Structures | As a ligand for metal-directed self-assembly. | Coordination bonds (N-metal), hydrogen bonding. mdpi.comresearchgate.net |

| Functional Materials | As a building block for gels, fibers, or films. | Hydrogen bonding, π–π stacking. ias.ac.innih.gov |

Exploration in Analytical Chemistry for Detection and Sensing Applications

Hydroxamic acids are well-known chelating agents for a variety of metal ions, and this property is often exploited in the development of chemical sensors. The combination of a hydroxamic acid chelating unit with a pyridine signaling moiety in this compound makes it an attractive candidate for the development of novel colorimetric and fluorescent sensors.

Colorimetric Sensors for Metal Ions: The binding of a metal ion to the hydroxamic acid group can induce a change in the electronic properties of the molecule, leading to a visible color change. This principle can be used to develop colorimetric sensors for the detection of environmentally or biologically important metal ions such as Fe(III), Cu(II), or Ni(II). mdpi.comsoci.org Future research would involve studying the selectivity and sensitivity of this compound towards a range of metal ions in various media. The development of simple, low-cost, and portable detection methods, such as test strips, would also be a key objective.

Fluorescent Probes: By incorporating or coupling this compound with a fluorophore, it is possible to design fluorescent probes for metal ions or other analytes. mdpi.commdpi.com The chelation of a metal ion by the hydroxamic acid could lead to a change in the fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength. The design of such probes requires a careful selection of the fluorophore and an understanding of the signaling mechanism (e.g., photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or intramolecular charge transfer (ICT)). mdpi.com These probes could find applications in environmental monitoring, for instance, in the detection of heavy metal pollutants in water. mdpi.com

Sensor Arrays: To address the challenge of selectivity, this compound could be incorporated into sensor arrays. mdpi.com These arrays consist of multiple cross-reactive sensors that generate a unique response pattern for each analyte. By applying pattern recognition algorithms, it is possible to identify and quantify different analytes in a complex mixture.

| Analytical Application | Sensing Mechanism | Potential Target Analytes |

| Colorimetric Sensing | Change in absorption spectrum upon metal chelation. | Fe(III), Cu(II), Ni(II), Co(II). mdpi.comsoci.org |

| Fluorescent Probing | Modulation of fluorescence (quenching/enhancement) via chelation. | Heavy metal ions (e.g., Hg(II), Pb(II)), other environmental pollutants. mdpi.com |

| Sensor Arrays | Generation of unique response patterns for pattern recognition. | Mixtures of metal ions, organic pollutants. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.